molecular formula C12H17NO2 B1468799 1-[(2-Ethoxyphenyl)methyl]azetidin-3-ol CAS No. 1343681-24-2

1-[(2-Ethoxyphenyl)methyl]azetidin-3-ol

Cat. No. B1468799
CAS RN: 1343681-24-2
M. Wt: 207.27 g/mol
InChI Key: JYDAOLJHELQUKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-[(2-Ethoxyphenyl)methyl]azetidin-3-ol” is C12H17NO2. Unfortunately, the specific InChI code or other detailed structural information for this compound is not available in the searched resources.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Anticancer Applications

1-[(2-Ethoxyphenyl)methyl]azetidin-3-ol and its derivatives have been investigated for their potential anticancer properties. Studies have shown that certain azetidinone compounds demonstrate cytotoxic activity against cancer cells. For example, a series of 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones were synthesized, with findings revealing anticancer effects in vitro against a range of cancer cell cultures (Veinberg et al., 2003). Another study synthesized and biochemically evaluated 3-phenoxy-1,4-diarylazetidin-2-ones, identifying potent antiproliferative compounds with significant activity in breast cancer cells (Greene et al., 2016).

Neuroprotective Properties

Research has also been conducted on the neuroprotective properties of azetidinone derivatives. T-817MA, a derivative of this compound, has shown promise as a therapeutic agent for Alzheimer's disease, exhibiting neuroprotective effects against oxidative stress and neurotoxicity (Kawasaki et al., 2008). Another study demonstrated T-817MA's potential in treating cognitive deficits related to schizophrenia (Uehara et al., 2012).

Antiviral and Antibacterial Applications

Azetidinone derivatives, including this compound, have been evaluated for their antiviral and antibacterial activities. Novel N-substituted azetidin-2-ones demonstrated moderate inhibitory activity against human coronavirus and influenza A virus (Głowacka et al., 2021). Additionally, 7-azetidinylquinolones, a related class of compounds, have shown effectiveness against various Gram-positive and Gram-negative bacteria (Frigola et al., 1994).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[(2-ethoxyphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12-6-4-3-5-10(12)7-13-8-11(14)9-13/h3-6,11,14H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDAOLJHELQUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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